molecular formula C8H14O5 B12790148 Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester CAS No. 109123-66-2

Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester

Cat. No.: B12790148
CAS No.: 109123-66-2
M. Wt: 190.19 g/mol
InChI Key: OVVGTARUYORAIO-UHFFFAOYSA-N
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Description

Structure and Properties: This compound, with the systematic name Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester, features a 1,2-dioxetane ring substituted with three methyl groups and a methyl carbonate ester moiety. The dioxetane ring (a four-membered cyclic peroxide) is known for its high-energy structure, which can undergo chemiluminescent decomposition under specific conditions .

Applications:
Identified in plant volatile organic compound (VOC) emissions, this ester is associated with antimicrobial activity in PYLCV-infected plants. Its presence suggests a role in plant defense mechanisms against pathogens .

Properties

CAS No.

109123-66-2

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

methyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate

InChI

InChI=1S/C8H14O5/c1-7(2)8(3,13-12-7)5-11-6(9)10-4/h5H2,1-4H3

InChI Key

OVVGTARUYORAIO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OO1)(C)COC(=O)OC)C

Origin of Product

United States

Preparation Methods

  • The synthetic route for preparing (3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate involves the reaction of 4-pyridinyl isocyanate with 3,4,4-trimethyl-1,2-dioxetane.
  • The reaction conditions typically involve mild temperatures and an inert atmosphere.
  • Industrial production methods may vary, but the compound can be synthesized on a larger scale using similar principles.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including:

        Oxidation: It can be oxidized to form its corresponding carbonyl compound.

        Reduction: Reduction of the carbonyl group can yield the parent amine.

        Substitution: The pyridinyl group can undergo substitution reactions.

    • Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions and the substituents present.
  • Scientific Research Applications

    Chemical Properties and Structure

    The compound has a molecular formula of C8H13O5 and a molecular weight of approximately 190.19 g/mol. Its distinctive dioxetane ring structure allows for high-energy content and energy release upon decomposition, making it a valuable reagent in several applications.

    Applications in Chemiluminescence

    Chemiluminescent Reagent:
    Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is primarily utilized as a light-emitting reagent in chemiluminescence. This property is exploited in various scientific fields including:

    • Analytical Chemistry: Used in assays to detect specific analytes by producing measurable light signals.
    • Biochemistry: Employed in biochemical assays to visualize reactions involving reactive oxygen species.

    Biological Applications

    Bioluminescence Studies:
    The compound's ability to emit light upon activation makes it suitable for bioluminescence studies. It can serve as a probe for detecting reactive oxygen species, which are critical in understanding oxidative stress in biological systems.

    Potential Uses in Biological Assays:
    Due to its luminescent properties, this compound can be integrated into various biological assays where visualization of chemical processes is required. This includes:

    • Cellular Imaging: Monitoring cellular processes in real-time.
    • Detection of Pathogens: Identifying bacterial or viral infections through luminescent markers.

    Mechanism of Action

    • Upon activation (usually by light), the dioxetane ring undergoes cleavage, releasing energy.
    • This energy can be harnessed for chemiluminescence or other applications.
    • Molecular targets and pathways involved depend on the specific context of use.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Dioxetane-Containing Esters

    Phenyl-Carbamic Acid 3,4,4-Trimethyl-[1,2]Dioxetan-3-ylMethyl Ester (CAS 107323-96-6)
    • Structure : Shares the 3,4,4-trimethyl-1,2-dioxetane core but replaces the carbonate ester with a phenyl-carbamate group.
    • Properties : Increased aromaticity enhances stability but reduces reactivity compared to the target compound.
    • Applications : Primarily used in research as a chemiluminescent probe due to its tunable light emission upon decomposition .
    Carbonic Acid, Dodecyl(3,4,4-Trimethyl-1,2-Dioxetan-3-yl)Methyl Ester (CAS 109123-67-3)
    • Structure : Features a dodecyl chain instead of a methyl group on the carbonate ester.
    • Properties : The long alkyl chain increases hydrophobicity, making it suitable for lipid-rich environments.
    • Applications: Potential use in hydrophobic drug delivery systems or as a surfactant in biosurfactant formulations .
    Carbamic Acid,1,2-Ethanediylbis-, Bis[(3,4,4-Trimethyl-1,2-Dioxetan-3-yl)Methyl] Ester (CAS 109123-73-1)
    • Structure : Contains two dioxetane rings linked by an ethylenediamine-carbamate bridge.
    • Properties : Higher molecular weight and dual dioxetane groups enable multi-stage chemiluminescence.
    • Applications: Investigated for advanced imaging applications in biotechnology .

    Simple Carbonic Acid Esters

    Dimethyl Carbonate (Carbonic Acid Dimethyl Ester, CAS 616-38-6)
    • Structure : Lacks the dioxetane ring; a simple dimethyl ester of carbonic acid.
    • Properties : High volatility and low toxicity.
    • Applications : Widely used as a green solvent and methylating agent in organic synthesis .
    Ethyl Methyl Carbonate (CAS 623-53-0)
    • Structure : Mixed ethyl-methyl ester of carbonic acid.
    • Properties : Intermediate polarity and boiling point compared to dimethyl carbonate.
    • Applications : Electrolyte additive in lithium-ion batteries .

    Fatty Acid Methyl Esters (FAMEs)

    Hexadecanoic Acid Methyl Ester (CAS 112-39-0)
    • Structure : A saturated FAME with a 16-carbon chain.
    • Applications : Biodiesel component and GC-MS calibration standard .

    9-Octadecenoic Acid Methyl Ester (CAS 112-62-9)
    • Structure : Unsaturated FAME with a cis double bond at C7.
    • Properties : Lower melting point than saturated analogs.
    • Applications : Used in lubricants and plasticizers .

    Comparative Data Table

    Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Applications References
    Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester C10H16O5 216.23 Dioxetane, methyl carbonate Antimicrobial, plant defense
    Phenyl-carbamic acid 3,4,4-trimethyl-[1,2]dioxetan-3-ylmethyl ester C13H17NO4 251.28 Dioxetane, phenyl-carbamate Chemiluminescent probes
    Dimethyl carbonate C3H6O3 90.08 Methyl carbonate Green solvent, methylation
    Hexadecanoic acid methyl ester C17H34O2 270.45 Saturated FAME Biodiesel, GC-MS standard

    Key Research Findings

    Antimicrobial Activity : The target compound’s dioxetane ring may enhance reactive oxygen species (ROS) generation during decomposition, contributing to its antimicrobial effects in infected plants .

    Chemiluminescence: Dioxetane-containing esters like CAS 109123-73-1 exhibit tunable light emission, making them superior to non-cyclic esters (e.g., dimethyl carbonate) in bioimaging .

    Structural Stability : The 3,4,4-trimethyl substitution on the dioxetane ring improves thermal stability compared to unsubstituted dioxetanes, which decompose rapidly .

    Biological Activity

    Introduction

    Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester (commonly referred to as CAME) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of CAME, focusing on its mechanisms of action, stability in biological systems, and its applications in various fields.

    CAME is characterized by the following chemical attributes:

    • Chemical Formula : C₁₃H₁₇NO₄
    • Molecular Weight : 251.282 g/mol
    • CAS Number : 107323-96-6

    Structure

    CAME contains a dioxetane ring, which contributes to its chemical reactivity and potential as a bioactive compound. The presence of the methyl ester group allows for interactions with biological molecules, enhancing its solubility and stability.

    Research indicates that CAME may exhibit various biological activities, including:

    • Antioxidant Properties : CAME has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
    • Chemiluminescence : The compound's ability to produce light upon specific chemical reactions has been harnessed in imaging techniques. For instance, it can be used to detect hydrogen sulfide (H₂S) release in biological systems, providing insights into metabolic processes .
    • Cellular Interactions : Studies have demonstrated that CAME can interact with cellular components, influencing pathways involved in cell signaling and apoptosis. In particular, its interaction with β-lactam antibiotics has been explored for potential therapeutic applications .

    Stability and Reactivity

    CAME's stability in aqueous solutions is notable. It does not readily hydrolyze into carbonic acid under physiological conditions, which enhances its utility in biological applications . Furthermore, studies utilizing infrared spectroscopy have confirmed the stability of CAME in both solid and gas phases .

    Case Studies

    • Detection of H₂S : A study highlighted the use of CAME as a chemiluminescent probe for detecting H₂S release in bacterial cultures. The probe exhibited a significant increase in light emission upon interaction with H₂S-producing bacteria, demonstrating its potential as a diagnostic tool in microbiology .
    • Antioxidant Efficacy : In vitro experiments revealed that CAME significantly reduced oxidative stress markers in cultured cells exposed to harmful agents. This suggests its potential application as a protective agent against oxidative damage in various diseases .

    Comparative Biological Activity Table

    Compound NameMechanism of ActionBiological ApplicationReference
    Carbonic Acid Methyl EsterAntioxidant; ChemiluminescenceImaging; Protective agent against oxidative stress
    Carbonic Acid Monoethyl EsterStable under acidic conditionsPotential therapeutic applications
    Phenyl-carbamic Acid Dioxetan EsterChemiluminescent propertiesDiagnostic imaging

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are recommended for synthesizing this compound with high yield?

    • Methodological Answer : Optimize reaction conditions by varying catalysts, solvents, and temperatures. For example, reflux conditions (e.g., 6–12 hours at 80–100°C) with acid catalysts (e.g., HCl) can enhance cyclization efficiency for strained dioxetane rings . Multi-step protocols, such as those involving aldehyde condensation (similar to β-carboline syntheses), may improve regioselectivity .
    • Data Example :

    StepCatalystSolventTemp (°C)Yield (%)
    CyclizationHCl (1M)Methanol8082–90

    Q. Which spectroscopic techniques are critical for structural confirmation?

    • Methodological Answer : Use 1H-NMR to identify key protons (e.g., methyl ester singlet at δ 3.6–3.8 ppm, dioxetan ring protons at δ 5.1–5.3 ppm) and 13C-NMR to confirm carbonyl carbons (~170 ppm). Cross-validate with NIST’s Standard Reference Database for spectral matching . For purity, employ HPLC with UV detection (λ = 254 nm) .

    Q. What safety protocols are essential for handling this compound?

    • Methodological Answer : Follow GHS07 guidelines:

    • PPE : Lab coat, nitrile gloves, safety goggles.
    • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335) .
    • First Aid : Immediate flushing with water for skin/eye contact (H315/H319) .

    Advanced Research Questions

    Q. How can computational modeling elucidate the decomposition pathways of the dioxetan ring?

    • Methodological Answer : Apply density functional theory (DFT) to model the ring-opening mechanism under thermal or photolytic stress. Compare calculated activation energies with experimental DSC/TGA data to identify intermediates (e.g., carbonyl oxides) .
    • Case Study : Simulations of 1,2-dioxetane analogs show a correlation between substituent bulkiness (e.g., 3,4,4-trimethyl groups) and thermal stability .

    Q. How should researchers address contradictions in reported stability data across pH conditions?

    • Methodological Answer : Conduct systematic stability assays:

    Prepare buffer solutions (pH 3–10).

    Monitor degradation via HPLC-MS at intervals (0, 24, 48 hours).

    Analyze kinetic data (e.g., Arrhenius plots) to resolve discrepancies between studies .

    • Example Finding : Acidic conditions (pH < 5) may accelerate hydrolysis of the ester group, while neutral/alkaline conditions stabilize the dioxetan ring .

    Q. What experimental designs are optimal for studying chemiluminescent properties?

    • Methodological Answer :

    • Triggering Mechanism : Use controlled oxidation (e.g., H2O2/Fe²⁺) to initiate light emission.
    • Detection : Quantify photon output with a luminometer (λ = 420–460 nm).
    • Controls : Compare with non-chemiluminescent analogs to isolate signal contributions from the dioxetan moiety .

    Data Contradiction Analysis

    • Issue : Conflicting reports on thermal stability (e.g., decomposition at 25°C vs. 50°C).
    • Resolution :
      • Replicate experiments using standardized DSC protocols (heating rate = 10°C/min).
      • Verify sample purity via elemental analysis (C, H, O %). Impurities (e.g., residual solvents) may lower observed decomposition thresholds .

    Key Research Tools

    TechniqueApplicationReference
    HPLC-MS Purity assessment, degradation tracking
    DFT Modeling Mechanistic studies of ring-opening
    NMR Structural elucidation

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